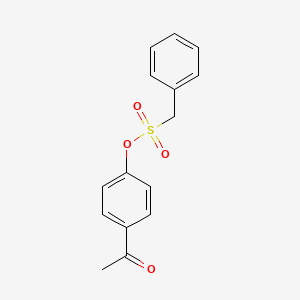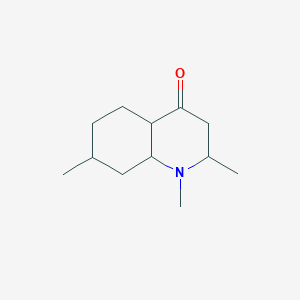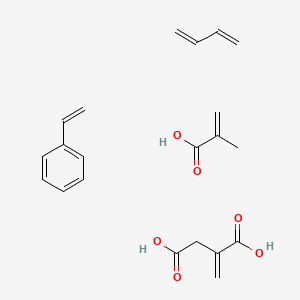![molecular formula C16H13NO5 B14630556 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid CAS No. 53902-31-1](/img/structure/B14630556.png)
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a dihydroxyphenyl group and an acryloyl group attached to an amino benzoic acid backbone. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 3,4-dihydroxycinnamic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxycinnamic acid: Shares the dihydroxyphenyl group but lacks the amino benzoic acid moiety.
2-Aminobenzoic acid: Contains the amino benzoic acid backbone but lacks the dihydroxyphenyl and acryloyl groups.
N-acetylcysteine: Known for its antioxidant properties but has a different structure.
Uniqueness
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the combination of the dihydroxyphenyl group, acryloyl group, and amino benzoic acid backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53902-31-1 |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22) |
Clave InChI |
LLPIRWBXMYKFQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


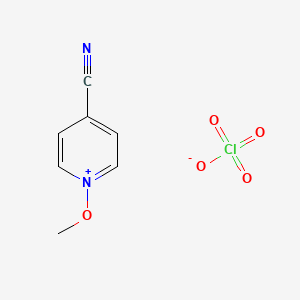
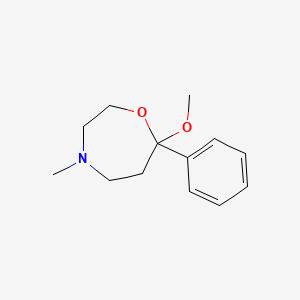
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
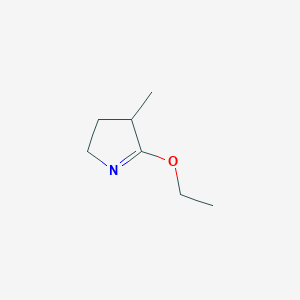
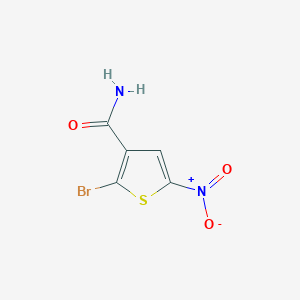



![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
